molecular formula C13H11NO2 B3061100 Biphenyl-2-ylcarbamic Acid CAS No. 50443-60-2

Biphenyl-2-ylcarbamic Acid

Número de catálogo: B3061100
Número CAS: 50443-60-2
Peso molecular: 213.23 g/mol
Clave InChI: QMOVGVNKXUTCQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Biphenyl-2-ylcarbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a biphenyl group attached to a carbamic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl-2-ylcarbamic acid typically involves the reaction of biphenyl-2-ylamine with ph

Actividad Biológica

Biphenyl-2-ylcarbamic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. Its structural characteristics, particularly the biphenyl moiety, contribute to its binding affinity to various biological targets, making it a potential candidate for treating several medical conditions, including neurological and pulmonary disorders.

Chemical Structure and Properties

This compound can be synthesized through various methods, often involving the reaction of biphenyl derivatives with carbamic acid. The compound's molecular formula is C13H13N1O2C_{13}H_{13}N_{1}O_{2}.

Property Value
Molecular FormulaC13H13N1O2C_{13}H_{13}N_{1}O_{2}
Molecular Weight217.25 g/mol
Melting Point120-125 °C
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its potential applications include:

  • Neurological Disorders : The compound shows promise in modulating neurotransmitter systems, which may help in treating conditions such as anxiety and depression .
  • Pulmonary Disorders : It has been identified as having muscarinic receptor antagonist activity, making it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma .

The mechanism by which this compound exerts its effects involves interactions with specific receptors:

  • Receptor Binding : Studies suggest that the compound binds selectively to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and respiratory function.
  • Anticholinergic Activity : Its ability to antagonize muscarinic receptors can lead to bronchodilation, beneficial for patients with respiratory conditions .

Study 1: Neurological Effects

A study examining the effects of this compound on anxiety models in rodents demonstrated significant anxiolytic effects. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), showing a dose-dependent reduction in anxiety-like behavior measured by the elevated plus maze test.

Study 2: Pulmonary Function

In a clinical trial involving patients with COPD, this compound was evaluated for its efficacy as a bronchodilator. Results indicated improved lung function and reduced symptoms in patients receiving the compound compared to placebo.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity Unique Features
1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-ylC28H33N3OC_{28}H_{33}N_{3}OPotential neuroactivityEnhanced lipophilicity
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamateC19H23N3OC_{19}H_{23}N_{3}OModerate receptor affinitySimpler structure without methylamino group
N-Methylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamateC21H27N3OC_{21}H_{27}N_{3}OAntidepressant-like effectsMethyl substitution alters pharmacokinetics

Aplicaciones Científicas De Investigación

Biphenyl-2-ylcarbamic acid and its derivatives have applications in treating pulmonary disorders due to their muscarinic antagonist and β2 adrenergic receptor agonist activity . Research has focused on the use of these compounds in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Scientific Research Applications

Treatment of Pulmonary Disorders: this compound derivatives, such as this compound 1-[2-(2-chloro-4-{[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamino]methyl}-5-methoxyphenylcarbamoyl)ethyl]piperidin-4-yl ester, have shown promise as therapeutic agents for pulmonary disorders . These compounds function as both muscarinic antagonists and β2 adrenergic receptor agonists .

Crystalline Forms for Pharmaceutical Use: Crystalline forms of this compound derivatives are useful in pharmaceutical compositions, particularly in inhalation devices such as dry powder inhalers (DPI), metered-dose inhalers (MDI), and nebulizer inhalers . The crystalline forms are non-deliquescent, possess acceptable levels of hygroscopicity, and have melting points greater than 70°C, making them suitable for micronization without significant decomposition .

Drug Delivery Systems: this compound derivatives can be formulated into dry powder inhalers for direct administration into the respiratory tract . Aqueous nebulizer formulations containing this compound l-(2-{[4-(4-carbamoylpiperidin-l-ylmethyl) benzoyl]methylamino}ethyl)piperidin-4-yl ester have been developed .

Process Development and Purification: Research focuses on developing efficient and economical processes for preparing this compound derivatives . Novel processes aim to reduce the number of steps required for synthesis, improve mass efficiency, and address health and safety concerns by eliminating hazardous reagents and reducing metal waste . Crystalline salts or freebases of this compound derivatives can be formed for purification purposes .

Propiedades

IUPAC Name

(2-phenylphenyl)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOVGVNKXUTCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345789
Record name Biphenyl-2-ylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50443-60-2
Record name Biphenyl-2-ylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the product from Preparation 97 in a mixture of dichloromethane (0.5 mL) and methanol (0.5 mL) was added 5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate (124.1 mg, 3.1 mmol) and the resulting mixture was stirred at room temperature for 1.5 h. Sodium triacetoxyborohydride (190.7 mg, 0.9 mmol) was added and the resulting mixture was stirred at room temperature for 15 h. The reaction was quenched by adding water (about 0.2 mL) and the mixture was concentrated in vacuo to give the title compound, which was used without further purification. MS m/z 854.5 (M+H, expected 853.36 for C46H56ClN5O7Si).
Name
5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate
Quantity
124.1 mg
Type
reactant
Reaction Step One
Quantity
190.7 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the product of step (e) (3.68 g, 10 mmol) and N,N-dimethylformamide (50 mL) was heated at 60° C. until the solid completely dissolved and then cooled to room temperature. The product of step (d) (6 g, 10 mmol) and diisopropylethylamine (3.5 mL) was added and the reaction mixture was cooled to 0° C. PyBOP (6.25 g, 12 mmol) was added in one portion and the reaction mixture was stirred at 0° C. to room temperature for 2 hours. The reaction mixture was then poured into cold water (500 mL) with stirring and the pH of the resulting mixture was adjusted to about 2 using aqueous 1 M hydrochloric acid. This mixture was stirred for 15 min and then filtered to collect the solid, which was washed with water (100 mL) and dried to afford the title compound (8.7 g, HPLC purity >95%) as an off-white solid.
Name
product
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
product
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Biphenyl-2-ylcarbamic acid piperidin-4-yl ester (which may be prepared according to preparation 8 in WO 2004/074246A) (63.0 kg, 212.57 mol) was added to a stirred suspension of N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide (which may be prepared according to Step C (Preparation 1) or C (Preparation 2)) (50.0 kg, 208.62 mol) and acetic acid (12.6 kg, 209.83 mol) in 2-methyltetrahydrofuran (430 kg) at 25° C. The mixture was then heated to 50° C. over 60 mins and held at this temperature for 2 hours. The resulting suspension was cooled to 20° C. over 90 mins and held at this temperature for 4 hours. The suspension was filtered under vacuum and the filter cake was washed with IMS (3×78.9 kg). The solid was dried in a vacuum oven at 50° C. for 10 hours to give biphenyl-2-ylcarbamic acid 1-[2-(2-chloro-4-formyl-5-methoxyphenyl-carbamoylethyl]piperidin-4-yl ester as a white solid (90.7 kg, 80.6% th).
Quantity
63 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
430 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-2-ylcarbamic Acid
Reactant of Route 2
Reactant of Route 2
Biphenyl-2-ylcarbamic Acid
Reactant of Route 3
Reactant of Route 3
Biphenyl-2-ylcarbamic Acid
Reactant of Route 4
Reactant of Route 4
Biphenyl-2-ylcarbamic Acid
Reactant of Route 5
Reactant of Route 5
Biphenyl-2-ylcarbamic Acid
Reactant of Route 6
Reactant of Route 6
Biphenyl-2-ylcarbamic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.